

A Comparative Guide to Y08262 and Other CBP Bromodomain Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CBP bromodomain inhibitor **Y08262** with other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Introduction to CBP/p300 Bromodomain Inhibition

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300 bromodomain can disrupt these interactions, leading to the modulation of gene expression programs that drive cancer growth.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of **Y08262** and other selected CBP/p300 bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are key indicators of a compound's efficacy.



Table 1: In Vitro Potency against CBP Bromodomain

Inhibitor	IC50 (nM) for CBP	Kd (nM) for CBP	Assay Method	Reference
Y08262	73.1	-	Not Specified	[5]
GNE-049	1.1	-	TR-FRET	[6][7][8]
SGC-CBP30	21 - 69	-	Cell-free assays	[9][10][11][12]
I-CBP112	142 - 170	151	Cell-free assay, BLI	[13][14][15][16]
CCS1477 (Inobrodib)	-	1.7	Not Specified	[17][18]

Table 2: In Vitro Potency against p300 Bromodomain

Inhibitor	IC50 (nM) for p300	Kd (nM) for p300	Assay Method	Reference
GNE-049	2.3	-	Biochemical binding assay	[8][19]
SGC-CBP30	38	-	Cell-free assays	[9][10][12]
I-CBP112	625	167	BLI	[13][15][16]
CCS1477 (Inobrodib)	-	1.3	Not Specified	[17][18]

Selectivity Profile

A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological consequences and potential toxicity.

Table 3: Selectivity against BRD4



Inhibitor	Selectivity for CBP/p300 over BRD4	BRD4 IC50/Kd (nM)	Reference
GNE-049	~3820-fold (CBP vs BRD4(1))	4200 (IC50)	[6][20]
SGC-CBP30	>40-fold (CBP vs BRD4)	-	[9][11][21]
I-CBP112	37-fold (CBP vs BRD4(1)), 132-fold (CBP vs BRD4(2))	5600 (Kd for BRD4(1)), 20000 (Kd for BRD4(2))	[22]
CCS1477 (Inobrodib)	~130-170-fold (p300/CBP vs BRD4)	222 (Kd)	[17][18]

Cellular Activity

The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes the ability to inhibit cell proliferation and modulate the expression of target genes.

Table 4: Cellular Activity of CBP Bromodomain Inhibitors



Inhibitor	Cell Line(s)	Cellular IC50/EC50	Effect	Reference
Y08262	AML cell lines	Not specified	Potent inhibitory activities	[5]
GNE-049	MV4-11 (AML)	14 nM (EC50 for MYC expression)	Inhibition of MYC expression	[6]
SGC-CBP30	AMO1 (Multiple Myeloma)	2.7 μM (EC50 for MYC reduction)	Reduction in MYC expression	[9]
I-CBP112	Murine MLL- AF9+ leukemic blasts	Not specified	Impaired self- renewal, reduced colony formation	[15]
CCS1477 (Inobrodib)	22Rv1, VCaP (Prostate Cancer)	96 nM, 49 nM (Proliferation IC50)	Inhibition of cell proliferation, decreased AR-and C-MYC-regulated gene expression	[17][23]

Experimental Protocols

The quantitative data presented in this guide were generated using various biophysical and cell-based assays. Below are brief descriptions of the common methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can be used to assess target engagement. Cells are engineered to express the CBP bromodomain fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the







bromodomain in live cells disrupts the interaction between the bromodomain and the histone, leading to a decrease in the BRET signal.

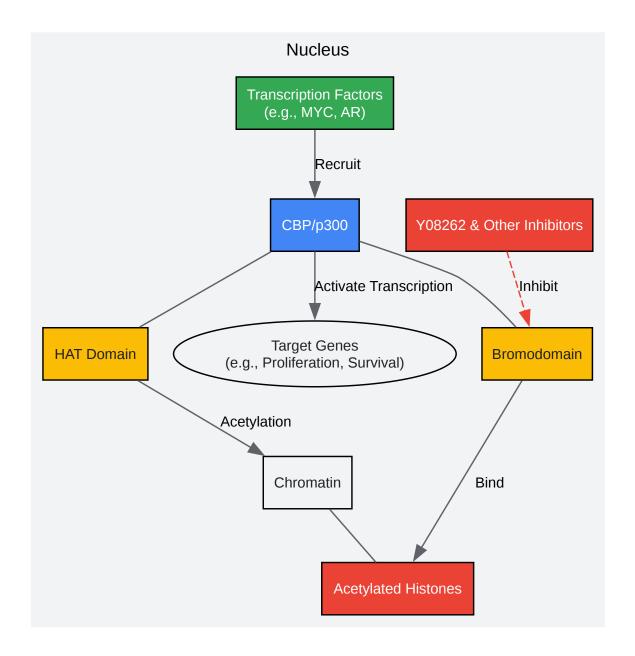
Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured as a change in the interference pattern of light reflected from the tip, from which kinetic parameters like Kd can be determined.

Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent is added that is converted into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these inhibitors.





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Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.





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Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.

Conclusion

Y08262 is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049 and CCS1477, Y08262 shows a nanomolar IC50, although it appears less potent than GNE-049 in biochemical assays. The selectivity profile of Y08262 against other bromodomain families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477, which exhibit high selectivity over the BET family. Further characterization of Y08262's selectivity and its effects on a broader range of cancer cell types will be crucial in determining its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for such comparative analyses, highlighting the key parameters for evaluating the performance of CBP bromodomain inhibitors.

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